![molecular formula C12H10ClNO3 B3030438 Methyl 4-chloro-6-methoxyquinoline-2-carboxylate CAS No. 905807-62-7](/img/structure/B3030438.png)
Methyl 4-chloro-6-methoxyquinoline-2-carboxylate
Overview
Description
Methyl 4-chloro-6-methoxyquinoline-2-carboxylate, often referred to as M4CMQ2C, is a synthetic compound that has been widely studied for its potential applications in a variety of scientific fields. M4CMQ2C is a member of the quinoline family of organic compounds, which are often used in the synthesis of pharmaceuticals, dyes, and other compounds. It is also known for its ability to act as an inhibitor of certain enzymes, making it a useful tool in biochemistry and cell biology research.
Scientific Research Applications
M4CMQ2C has a wide range of applications in scientific research. It has been used as an inhibitor of certain enzymes, such as phospholipase A2, which is involved in the breakdown of phospholipids. M4CMQ2C has also been used in the study of the structure and function of proteins, as it has been shown to interact with certain proteins in a specific manner. Additionally, M4CMQ2C has been used in the study of cell signaling pathways and the regulation of gene expression.
Mechanism of Action
M4CMQ2C is thought to act as an inhibitor of certain enzymes by binding to the active site of the enzyme and blocking the binding of the substrate. This prevents the enzyme from catalyzing the reaction, thus inhibiting its activity. Additionally, M4CMQ2C has been shown to interact with certain proteins, which can affect the structure and function of the protein.
Biochemical and Physiological Effects
M4CMQ2C has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which can affect the metabolism of certain compounds. Additionally, M4CMQ2C has been shown to interact with certain proteins, which can affect the structure and function of the protein.
Advantages and Limitations for Lab Experiments
M4CMQ2C has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is available in a variety of concentrations, making it easy to use in a variety of experiments. Additionally, it has been shown to be an effective inhibitor of certain enzymes, making it a useful tool for studying enzyme activity. However, there are some limitations to its use in laboratory experiments. For example, it can be toxic in high concentrations, and it can interact with certain proteins in unpredictable ways, making it difficult to control in certain experiments.
Future Directions
M4CMQ2C has a wide range of potential future applications. It could be used to study the structure and function of proteins, as well as the regulation of gene expression. Additionally, it could be used to study the effects of certain enzymes on metabolism, and it could be used to develop new drugs or drug delivery systems. Additionally, it could be used to study the effects of certain compounds on cell signaling pathways. Finally, it could be used to develop new methods of synthesizing other compounds, such as pharmaceuticals.
properties
IUPAC Name |
methyl 4-chloro-6-methoxyquinoline-2-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c1-16-7-3-4-10-8(5-7)9(13)6-11(14-10)12(15)17-2/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSQVEEOSHQVGMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C=C2Cl)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50652215 | |
Record name | Methyl 4-chloro-6-methoxyquinoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50652215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
905807-62-7 | |
Record name | Methyl 4-chloro-6-methoxy-2-quinolinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=905807-62-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-chloro-6-methoxyquinoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50652215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.